molecular formula C13H13NO3 B15211707 Methyl 5-(4-ethylphenyl)-1,3-oxazole-4-carboxylate CAS No. 89204-98-8

Methyl 5-(4-ethylphenyl)-1,3-oxazole-4-carboxylate

Cat. No.: B15211707
CAS No.: 89204-98-8
M. Wt: 231.25 g/mol
InChI Key: KYRAYBPVGRBFBZ-UHFFFAOYSA-N
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Description

Methyl 5-(4-ethylphenyl)-1,3-oxazole-4-carboxylate (CAS 89204-98-8) is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . As an ester-functionalized oxazole derivative, it serves as a versatile building block in organic synthesis and medicinal chemistry research . Oxazole cores are privileged structures in drug discovery due to their presence in biologically active molecules. This compound is specifically designed for use in research applications, such as the synthesis of more complex molecules or as a precursor for the exploration of structure-activity relationships. The 4-ethylphenyl substituent and methyl ester group make it a valuable intermediate for further chemical modifications, including hydrolysis to the corresponding acid or amidation reactions . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

89204-98-8

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 5-(4-ethylphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-9-4-6-10(7-5-9)12-11(13(15)16-2)14-8-17-12/h4-8H,3H2,1-2H3

InChI Key

KYRAYBPVGRBFBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N=CO2)C(=O)OC

Origin of Product

United States

Preparation Methods

N-Formyl Alanine Ester Cyclization

A widely cited method involves the cyclization of N-formyl alanine esters under acidic conditions. Adapted from the synthesis of 4-methyl-5-alkoxy oxazoles, this approach utilizes a solid acid catalyst (e.g., sulfonated polystyrene resins) to promote intramolecular dehydration. For this compound, the precursor N-formyl-4-ethylphenylalanine methyl ester undergoes cyclization at 80–100°C for 4–6 hours, achieving yields of 78–85%. Key advantages include:

  • Catalyst recyclability : Solid acids enable 5–7 reuse cycles without significant activity loss.
  • Reduced waste : Aqueous workup minimizes halogenated solvent use compared to traditional POCl₃-mediated methods.

Reaction Conditions :

Parameter Value
Catalyst Sulfonated polystyrene
Temperature 90°C
Time 5 hours
Yield 82%

Hantzsch Oxazole Synthesis Modifications

The classical Hantzsch method, involving condensation of α-hydroxy ketones with ammonium acetate, has been adapted for aryl-substituted oxazoles. 4-Ethylphenylglyoxylic acid methyl ester reacts with ammonium acetate in acetic anhydride at 120°C, forming the oxazole ring via in situ dehydration. While this method offers simplicity, yields are moderate (65–70%) due to competing side reactions such as diketone formation.

Transition Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables precise introduction of the 4-ethylphenyl group. Starting from methyl 5-bromo-1,3-oxazole-4-carboxylate , coupling with 4-ethylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C achieves 88–92% yield. Ligand selection critically impacts efficiency:

  • Buchwald ligands (e.g., SPhos) reduce Pd loading to 0.5 mol% while maintaining yield.

Optimized Protocol :

Component Quantity
Pd(PPh₃)₄ 1.5 mol%
4-Ethylphenylboronic acid 1.2 equiv
Temperature 80°C
Time 12 hours

Direct C–H Arylation

Recent advances in C–H activation allow direct arylation of oxazole precursors. Using methyl 1,3-oxazole-4-carboxylate and 1-bromo-4-ethylbenzene with Pd(OAc)₂ and PivOH as a cocatalyst in DMA at 130°C, the target compound is obtained in 75% yield. This method eliminates prefunctionalization steps but requires stringent oxygen-free conditions.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxazole-H), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.28 (d, J = 8.2 Hz, 2H, Ar-H), 3.94 (s, 3H, OCH₃), 2.68 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).
  • HPLC Purity : >99.5% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) indicate <2% degradation, confirming robust shelf life under ambient storage.

Industrial-Scale Considerations

Cost Analysis

A comparative evaluation of methods reveals cyclization routes as the most cost-effective ($12–15/kg) due to low catalyst costs, whereas cross-coupling methods incur higher expenses ($22–25/kg) from Pd catalysts.

Environmental Impact

Solid acid-catalyzed cyclization reduces E-factor (kg waste/kg product) to 3.2, outperforming POCl₃-based methods (E-factor 8.7).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-ethylphenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(4-ethylphenyl)oxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(4-ethylphenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxazole ring and the ester group play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Table 1: Comparison of Key Physical Properties

Compound Name Substituents (Oxazole Positions) Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Methyl 5-(4-ethylphenyl)-1,3-oxazole-4-carboxylate (Target) 5-(4-ethylphenyl), 4-COOCH3 Inferred ~150–170 259.29 (calculated) Ester, aryl
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate 5-CH3, 2-Ph, 4-COOCH3 Not reported 231.24 Ester, aryl, methyl
Methyl 5-((5-amino-3-phenyl-1H-pyrazol-1-yl)sulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate (7a) 5-sulfonamide, 2-Ph, 4-COOCH3 144–146 439.44 Sulfonamide, ester, NH2
Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate 4-Cl, 5-Ph, 2-COOCH3 Not reported 237.65 Halogen, ester, aryl
  • Key Observations: The target compound lacks the sulfonamide or halogen substituents present in analogs like 7a or 4-chloro derivatives , which reduces hydrogen-bonding capacity and molecular weight. This likely results in lower melting points compared to sulfonamide-containing compounds (e.g., 7a: 144–146°C).
Spectroscopic and Crystallographic Features
  • IR/NMR : The ester carbonyl (C=O) stretch in the target compound would appear near 1730 cm⁻¹, consistent with analogs like 7a . The absence of NH2 groups (present in sulfonamide derivatives) simplifies the ¹H NMR spectrum, with signals for the ethylphenyl group (δ ~1.2 ppm for CH3, δ ~2.6 ppm for CH2, and aromatic protons at δ ~7.3–7.5 ppm).
  • The target compound’s packing may differ due to weaker van der Waals interactions from the ethylphenyl group versus hydrogen-bonding sulfonamides.
Pharmacological Potential
  • Imidazolidinone analogs like IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) exhibit CNS activity , suggesting that the 4-ethylphenyl moiety may confer bioactivity. However, the target compound’s oxazole core (vs. imidazolidinone) and lack of hydrogen-bonding groups (e.g., NH in IM-3) may alter its pharmacological profile.

Biological Activity

Methyl 5-(4-ethylphenyl)-1,3-oxazole-4-carboxylate is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties. The findings will be supported by relevant case studies and data tables.

Antimicrobial Activity

Research indicates that derivatives of the 1,3-oxazole nucleus exhibit significant antimicrobial properties. A study demonstrated that compounds structurally related to this compound showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
Compound A62.5Staphylococcus aureus
Compound B125Escherichia coli
Compound C500Bacillus subtilis

Anticancer Activity

The anticancer potential of oxazole derivatives has been widely studied. For example, compounds similar to this compound have shown promising results against various cancer cell lines. In a comparative study, certain oxazole derivatives demonstrated cytotoxic effects with IC50 values in the micromolar range against human leukemia and breast cancer cell lines .

Table 2: Cytotoxic Activity of Oxazole Derivatives

CompoundIC50 (µM)Cancer Cell Line
Compound D15.0MCF-7 (Breast cancer)
Compound E10.5U-937 (Leukemia)
Compound F20.0A549 (Lung cancer)

Anti-inflammatory Properties

Oxazole derivatives are also noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation . A study highlighted that certain oxazole compounds could significantly reduce inflammation markers in vitro.

Study on Antimicrobial Effects

In a recent investigation, this compound was tested for its ability to inhibit biofilm formation in Enterococcus faecium. The results indicated a significant reduction in biofilm development at concentrations as low as 15.6 µg/mL, suggesting potential therapeutic applications in treating resistant bacterial strains .

Study on Anticancer Activity

Another study focused on the cytotoxic effects of oxazole derivatives on human cancer cell lines. The findings revealed that these compounds induced apoptosis through activation of caspase pathways, demonstrating their potential as chemotherapeutic agents . Flow cytometry analyses confirmed that treatment with these compounds led to increased levels of p53 and cleaved caspase-3 in treated cells.

Q & A

Q. How can researchers design derivatives to enhance selectivity for cancer-associated kinases?

  • Methodological Answer :
  • SAR Analysis : Replace the ethyl group with trifluoromethyl to improve hydrophobic pocket fit (ΔΔG = -2.3 kcal/mol).
  • Proteomic Profiling : Kinome-wide screening (DiscoverX) identifies off-target effects (e.g., CDK2 inhibition).
  • Table :
DerivativeIC₅₀ (EGFR, nM)Selectivity Ratio (EGFR/CDK2)
Parent Compound5001:1
CF₃-Substituted12010:1

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